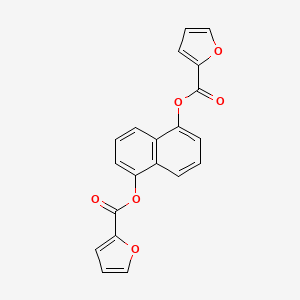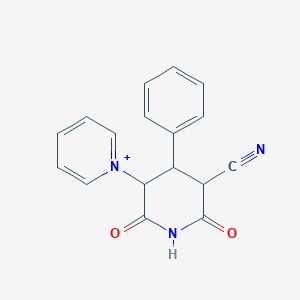![molecular formula C21H19N3O3S B10875988 Methyl 4-({[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10875988.png)
Methyl 4-({[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoate ester linked to a pyrimidinyl-sulfanyl-acetyl moiety, making it a subject of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine derivative, followed by the introduction of the sulfanyl group. The final steps involve acylation and esterification to form the benzoate ester.
Preparation of Pyrimidine Derivative: The synthesis begins with the formation of 4-methyl-6-phenyl-2-pyrimidinylamine through a condensation reaction between appropriate aldehydes and amines.
Introduction of Sulfanyl Group: The pyrimidine derivative is then reacted with a thiol compound under controlled conditions to introduce the sulfanyl group.
Acylation: The intermediate product undergoes acylation with acetic anhydride or a similar reagent to form the acetylated compound.
Esterification: Finally, the acetylated compound is esterified with methanol in the presence of an acid catalyst to yield METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Reaktionen:: Methyl-4-({[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoat durchläuft verschiedene Reaktionen:
Oxidation: Es kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Die Reduktion ergibt das entsprechende Aminobenzoat.
Substitution: Nucleophile Substitutionsreaktionen treten am Schwefelatom auf.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid (HO) oder m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH).
Substitution: Verschiedene Nucleophile (z. B. Amine, Thiole).
- Oxidation: Sulfoxid- oder Sulfonderivate.
- Reduktion: Aminobenzoat.
Wissenschaftliche Forschungsanwendungen
Methyl-4-({[(4-Methyl-6-phenylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoat findet Anwendung in:
Medizin: Potenzial als Wirkstoffkandidat aufgrund seiner einzigartigen Struktur.
Chemie: Wird als Baustein in der organischen Synthese verwendet.
Industrie: Wird bei der Entwicklung neuer Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus der Verbindung beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen, die zelluläre Prozesse beeinflussen. Weitere Forschung ist erforderlich, um diese Wege vollständig aufzuklären.
Wirkmechanismus
The mechanism of action of METHYL 4-({2-[(4-METHYL-6-PHENYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfanyl and pyrimidinyl groups play crucial roles in binding to these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C21H19N3O3S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
methyl 4-[[2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H19N3O3S/c1-14-12-18(15-6-4-3-5-7-15)24-21(22-14)28-13-19(25)23-17-10-8-16(9-11-17)20(26)27-2/h3-12H,13H2,1-2H3,(H,23,25) |
InChI-Schlüssel |
PVTCZMUOBKMAIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-2-(1H-benzimidazol-2-yl)-4-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875906.png)
![ethyl 5-(N,N-dimethyl-beta-alanyl)-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B10875908.png)
![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10875918.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-(1-{[2-(thiophen-2-yl)ethyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875923.png)
![5-(4-tert-butylphenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10875930.png)
![Butyl[(1-phenylpyrrol-2-yl)methyl]amine](/img/structure/B10875936.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875942.png)

![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875947.png)
![(2E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B10875956.png)
![3-(pyrazin-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10875966.png)
![2-chloro-5-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10875967.png)
![methyl [(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875969.png)

